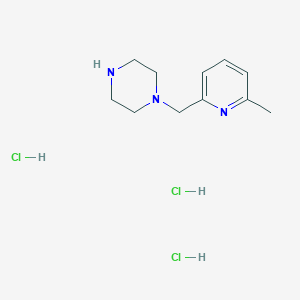
1-((6-Methoxypyridin-2-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((6-Methoxypyridin-2-yl)methyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxypyridine moiety attached to a piperazine ring
Méthodes De Préparation
The synthesis of 1-((6-Methoxypyridin-2-yl)methyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxypyridine-2-carbaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-((6-Methoxypyridin-2-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Applications De Recherche Scientifique
1-((6-Methoxypyridin-2-yl)methyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((6-Methoxypyridin-2-yl)methyl)piperazine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-((6-Methoxypyridin-2-yl)methyl)piperazine can be compared with other piperazine derivatives, such as:
1-(6-Methylpyridin-2-yl)piperazine: Similar structure but with a methyl group instead of a methoxy group.
1-(6-Pyridazinyl)piperazine: Contains a pyridazine ring instead of a pyridine ring.
1-[Phenyl(2-pyridinyl)methyl]piperazine: Features a phenyl group attached to the pyridine ring. These compounds share some structural similarities but differ in their substituents and, consequently, their chemical and biological properties.
Propriétés
IUPAC Name |
1-[(6-methylpyridin-2-yl)methyl]piperazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-10-3-2-4-11(13-10)9-14-7-5-12-6-8-14;;;/h2-4,12H,5-9H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUYFBAQQAMWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCNCC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
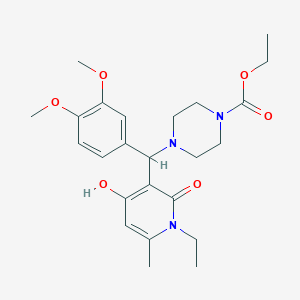
![6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2428182.png)
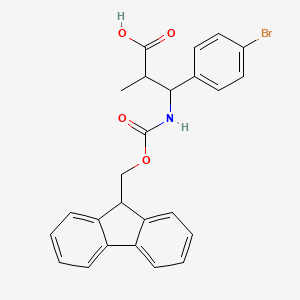
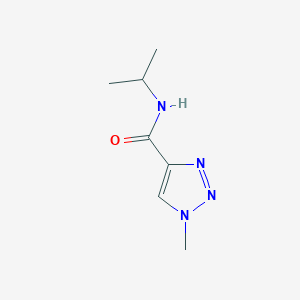
![[(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2428185.png)
![N-(2-ethyl-6-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2428190.png)

![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-2-carboxamide](/img/structure/B2428192.png)
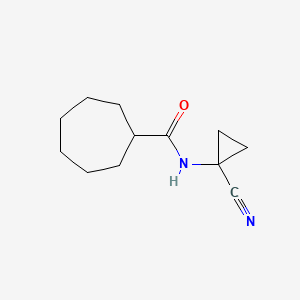

![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2428195.png)

![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide](/img/structure/B2428199.png)
![[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B2428200.png)
